
tert-Butyl methyl tert-butoxypropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl methyl tert-butoxypropanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and solvents. This particular compound is characterized by the presence of tert-butyl and methyl groups attached to a tert-butoxypropanedioate backbone.
Vorbereitungsmethoden
The synthesis of tert-Butyl methyl tert-butoxypropanedioate can be achieved through various synthetic routes. One common method involves the esterification reaction between tert-butyl alcohol and methyl propanedioate in the presence of an acid catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
tert-Butyl methyl tert-butoxypropanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form different ester derivatives.
Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl methyl tert-butoxypropanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl methyl tert-butoxypropanedioate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to produce tert-butyl alcohol and methyl propanedioate. These hydrolysis products can then participate in various metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl methyl tert-butoxypropanedioate can be compared with other similar compounds such as:
Methyl tert-butyl ether: Used as a fuel additive and solvent.
tert-Butyl alcohol: A simple tertiary alcohol used in organic synthesis.
tert-Butyl isocyanide: Known for its use in coordination chemistry and organic synthesis.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
56752-43-3 |
|---|---|
Molekularformel |
C12H22O5 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxy]propanedioate |
InChI |
InChI=1S/C12H22O5/c1-11(2,3)16-8(9(13)15-7)10(14)17-12(4,5)6/h8H,1-7H3 |
InChI-Schlüssel |
UUKYRVNKBANUMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(C(=O)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


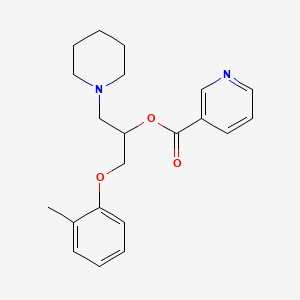
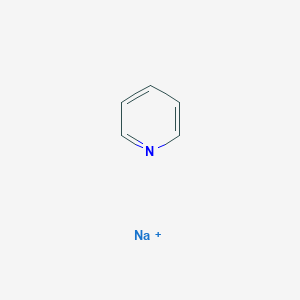
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
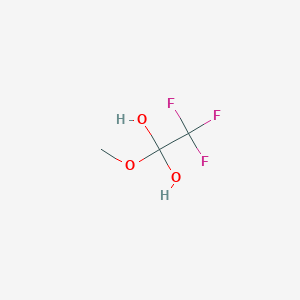
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
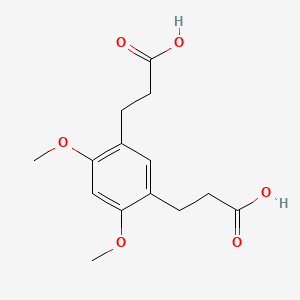
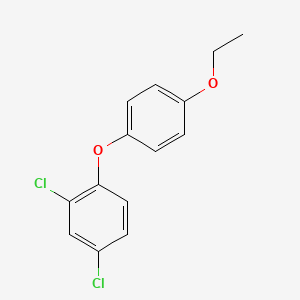
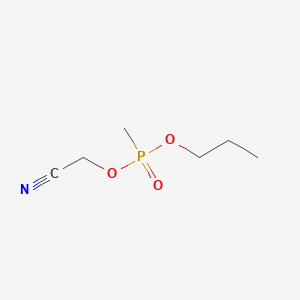
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)


![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
